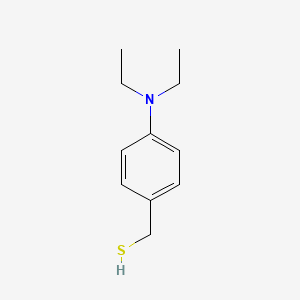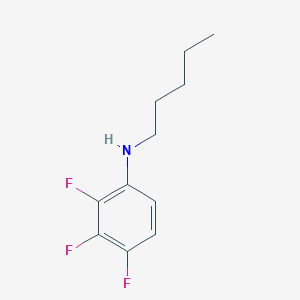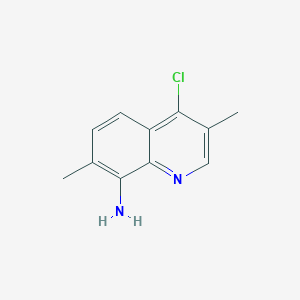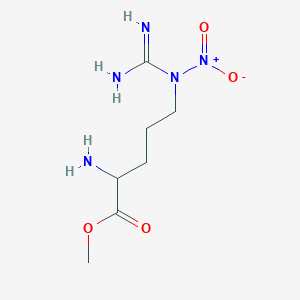
(3,4-Dimethylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C₇H₁₅NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the pyrrolidine ring and a hydroxymethyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpyrrolidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (3,4-Dimethylpyrrolidin-3-one), using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form (3,4-Dimethylpyrrolidine) using strong reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (3,4-Dimethylpyrrolidin-3-yl)carboxylic acid.
Reduction: (3,4-Dimethylpyrrolidine).
Substitution: Various substituted pyrrolidines depending on the substituent used.
Scientific Research Applications
(3,4-Dimethylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylpyrrolidin-3-yl)methanol
- (4-Methylpyrrolidin-3-yl)methanol
- (3,4-Dimethylpyrrolidine)
Uniqueness
(3,4-Dimethylpyrrolidin-3-yl)methanol is unique due to the presence of both 3 and 4 methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3,4-dimethylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
ROIPNKDBVGGBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B13259587.png)
![2-Bromo-6-[(tert-butylamino)methyl]phenol](/img/structure/B13259594.png)


![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol](/img/structure/B13259613.png)
![1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B13259617.png)
![5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B13259621.png)



![Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13259637.png)
![2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol](/img/structure/B13259642.png)


